molecular formula C10H12N4O4 B12894694 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- CAS No. 94120-25-9

1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-

Cat. No.: B12894694
CAS No.: 94120-25-9
M. Wt: 252.23 g/mol
InChI Key: YSFDRWBKHHFSNZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol , reflecting its substitution pattern and functional groups. The benzotriazole core is numbered such that the ethanol group occupies the 1-position, while the ethoxy and nitro substituents are located at the 5- and 6-positions, respectively. The CAS Registry Number 94120-25-9 uniquely identifies this compound in chemical databases, distinguishing it from simpler benzotriazole derivatives such as 1H-benzotriazole-1-ethanol (CAS 938-56-7), which lacks the ethoxy and nitro groups.

Synonymous designations include 5-Ethoxy-6-nitro-1H-benzotriazole-1-ethanol and 1H-BENZOTRIAZOLE-1-ETHANOL, 5-ETHOXY-6-NITRO- , which are frequently used in patent literature and synthetic chemistry contexts. The molecular formula C₁₀H₁₂N₄O₄ and a computed molecular weight of 252.23 g/mol further characterize its compositional uniqueness.

Molecular Architecture: Benzotriazole Core Modifications

The molecular structure of 1H-benzotriazole-1-ethanol, 5-ethoxy-6-nitro- features a benzotriazole backbone fused with a benzene ring, modified by three key substituents:

  • Ethanol group : Attached to the 1-position nitrogen, contributing hydroxyl functionality.
  • Ethoxy group : An ethoxy (-OCH₂CH₃) substituent at the 5-position.
  • Nitro group : A nitro (-NO₂) group at the 6-position.

The SMILES notation CCOC1=C(C=C2C(=C1)N=NN2CCO)N+[O-] encapsulates this arrangement, highlighting the connectivity between the benzotriazole ring and its substituents. The ethoxy and nitro groups introduce steric and electronic effects, altering the compound’s reactivity compared to unsubstituted benzotriazole. For instance, the nitro group’s electron-withdrawing nature polarizes the aromatic system, enhancing electrophilic substitution resistance at adjacent positions.

The InChIKey YSFDRWBKHHFSNZ-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling precise differentiation from structurally similar derivatives. Modifications at the 5- and 6-positions are critical for applications in coordination chemistry, where the nitro group can act as a ligand for metal ions.

Crystallographic Features and Conformational Isomerism

While experimental crystallographic data for this specific compound remains limited, its structural analogs offer insights into potential packing arrangements and conformational preferences. The benzotriazole core typically adopts a planar geometry, with substituents influencing crystal lattice stability through hydrogen bonding and van der Waals interactions. The ethanol group’s hydroxyl (-OH) moiety may participate in intermolecular hydrogen bonds, while the ethoxy group’s alkyl chain could induce torsional strain in the solid state.

Conformational isomerism arises from rotational freedom around the C-O bonds of the ethoxy and ethanol groups. For example, the ethoxy group’s orientation relative to the nitro group may lead to distinct tautomeric forms, though the 1H-tautomer is predominant due to resonance stabilization of the triazole ring. Computational models suggest that the nitro group’s coplanarity with the aromatic ring maximizes conjugation, minimizing steric clashes with adjacent substituents.

Comparative Structural Analysis with Benzotriazole Derivatives

The structural uniqueness of 1H-benzotriazole-1-ethanol, 5-ethoxy-6-nitro- becomes evident when compared to related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1H-Benzotriazole-1-ethanol -OH at N1 C₈H₉N₃O 163.18 938-56-7
6-Nitrobenzothiazole -NO₂ at C6 (benzothiazole) C₇H₄N₂O₂S 180.18 2942-06-5
5-Ethoxy-6-nitro derivative -OCH₂CH₃ at C5, -NO₂ at C6 C₁₀H₁₂N₄O₄ 252.23 94120-25-9

Key differences include:

  • Functional group diversity : The target compound’s ethoxy and nitro groups contrast with simpler derivatives lacking these substituents.
  • Electronic effects : The nitro group’s electron-withdrawing nature reduces electron density at the benzotriazole core compared to alkyl-substituted analogs.
  • Synthetic utility : The ethanol group enables further functionalization, such as esterification or etherification, which is absent in nitro-only derivatives.

These structural distinctions correlate with varied applications, ranging from corrosion inhibition to pharmaceutical intermediate synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94120-25-9

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol

InChI

InChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3

InChI Key

YSFDRWBKHHFSNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- typically involves multi-step reactions starting from benzotriazole. The general synthetic route includes:

    Nitration: Introduction of the nitro group at the 6-position of benzotriazole.

    Ethoxylation: Substitution of an ethoxy group at the 5-position.

    Ethanol Substitution: Introduction of the ethanol group at the 1-position.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve efficient synthesis.

Chemical Reactions Analysis

1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 1H-Benzotriazole derivatives, including 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-, is as corrosion inhibitors. These compounds are particularly effective in protecting metals from corrosion in various environments.

Case Study: Automotive Industry

In automotive applications, benzotriazole derivatives have been used in anti-chip coatings and hydraulic fluids. Studies indicate that formulations containing these compounds significantly reduce corrosion rates in automotive components exposed to harsh environments .

Pharmaceutical Applications

1H-Benzotriazole derivatives have shown promise in pharmaceutical research, particularly in drug development and synthesis.

Antitumor Activity

Research has demonstrated that certain benzotriazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving nitro-substituted benzotriazoles have shown significant activity against tumor cells, suggesting potential as anticancer agents .

Synthesis of Peptides

The compound has also been explored as a coupling agent in peptide synthesis. Its ability to facilitate the formation of peptide bonds under mild conditions makes it valuable in pharmaceutical manufacturing processes .

Cosmetic Formulations

Another notable application of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- is in cosmetic formulations. Its properties as a stabilizer and preservative make it suitable for use in various cosmetic products.

Stabilization of Formulations

Benzotriazole compounds are often included in formulations to enhance stability against UV radiation and oxidation. This is particularly important for products like sunscreens and moisturizers where prolonged shelf life and efficacy are critical .

Case Study: Nail Enhancement Products

The compound has been identified as an ingredient in nail enhancement products, where it serves both as a preservative and a stabilizing agent to improve product performance .

Environmental Applications

Benzotriazoles have also been studied for their environmental impact and potential as contaminants. Their role as environmental pollutants necessitates further research into their degradation and removal from wastewater.

Environmental Persistence

Studies indicate that benzotriazole compounds can persist in aquatic environments, raising concerns about their ecological impact. Research is ongoing to develop methods for the effective removal of these compounds from wastewater systems .

Comprehensive Data Table

Application AreaSpecific Use CaseEffectiveness/Impact
Corrosion InhibitionAutomotive coatingsReduces corrosion rates significantly
PharmaceuticalsAntitumor agentsExhibits cytotoxic effects on cancer cells
Cosmetic FormulationsNail enhancement productsEnhances stability and shelf life
Environmental ApplicationsWastewater treatmentPersistent environmental contaminants

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethanol and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- Benzotriazole 1-ethanol, 5-ethoxy, 6-nitro ~275.22* Likely low aqueous solubility; potential corrosion inhibitor, intermediate
1H-Benzotriazole-1-hydroxy (CAS 2592-95-2) Benzotriazole 1-hydroxy 135.12 Soluble in polar solvents (e.g., DMSO, acetone); corrosion inhibition
1H-Benzotriazole-5-methoxy Benzotriazole 5-methoxy 163.15 Higher polarity than ethoxy analogs; intermediate in organic synthesis
(6-Ethoxy-1H-Benzimidazol-2-Yl)Methanol Benzimidazole 2-methanol, 6-ethoxy 192.21 Pharmaceutical applications (e.g., antiviral agents)
2-(1H-Benzotriazol-1-yl)-1-phenyl-ethanol Benzotriazole 1-phenyl-ethanol 255.29 Crystal packing dominated by hydrogen bonding (hydroxyl group)

*Calculated based on formula C₁₀H₁₁N₄O₄.

Key Observations:
  • Core Structure Differences : Benzimidazoles (e.g., ) differ from benzotriazoles by having two nitrogen atoms in the heterocycle instead of three. This reduces electron-deficient character, affecting reactivity and stability.
  • 5-ethoxy vs. 5-methoxy: Ethoxy groups increase lipophilicity, which may improve membrane permeability in biological applications compared to methoxy derivatives . 1-ethanol vs.

Physicochemical Properties

Solubility:
  • The nitro group in the target compound likely reduces aqueous solubility compared to hydroxylated benzotriazoles (e.g., CAS 2592-95-2, which is soluble in acetone and DMSO) .
  • Ethoxy and nitro groups synergistically increase hydrophobicity, suggesting preferential solubility in organic solvents like ethyl acetate or toluene.
Thermal Stability:
  • This contrasts with benzimidazole derivatives (e.g., ), which are more thermally stable and commonly used in pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with benzotriazole derivatives as precursors. Nitration and ethoxylation reactions are critical. For example, nitration using nitric acid in acetic anhydride at 0–5°C followed by ethoxylation with ethyl bromide under basic conditions (e.g., NaH in DMF) .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents/byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H NMR (DMSO-d6, 400 MHz) to identify proton environments; ¹³C NMR for carbon backbone.
    • IR : Detect functional groups (e.g., nitro: ~1520 cm⁻¹, benzotriazole: ~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 252.08) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) for electronic structure and frontier molecular orbitals .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (nitro groups may lower stability).
  • Light Sensitivity : Store in amber vials at –20°C under inert atmosphere (Ar/N₂). Monitor degradation via UV-Vis (λmax ~300 nm) over time .
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) using LC-MS to detect hydrolysis products (e.g., ethanol or nitro-group cleavage) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Use SHELX suite for structure solution and refinement. Key parameters: space group, R factor (<5%), and hydrogen-bonding networks .
  • Challenge Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands. Compare with DFT-optimized geometries to validate experimental data .

Q. How should contradictory spectroscopic or reactivity data be analyzed?

Methodological Answer:

  • Triangulation : Cross-validate NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may indicate dynamic conformational exchange—address via variable-temperature NMR .
  • Reactivity Contradictions : Use kinetic studies (e.g., stopped-flow UV-Vis) to differentiate between competing pathways (e.g., nitro-group vs. benzotriazole reactivity) .

Q. What strategies are effective for studying the compound’s role in bioorthogonal labeling or medicinal applications?

Methodological Answer:

  • Bioorthogonal Probes : Functionalize the ethanol moiety with azide/alkyne groups for click chemistry. Validate labeling efficiency in cell cultures via fluorescence microscopy (e.g., Alexa Fluor 488 conjugates) .
  • Medicinal Screening : Test antimicrobial activity (MIC assays against S. aureus, E. coli) and cytotoxicity (MTT assay on HEK293 cells). Correlate results with Hammett σ values of substituents .

Q. How can computational methods predict environmental or metabolic degradation pathways?

Methodological Answer:

  • In Silico Tools : Use EPI Suite (EPA) for biodegradability prediction or GLUE (Gaussian-based) for metabolic pathway modeling. Focus on nitro-reduction and hydroxylation pathways .
  • Experimental Validation : Perform LC-HRMS on soil/water microcosms to identify degradation intermediates (e.g., 5-ethoxy-6-aminobenzotriazole) .

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